Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring a polar, hydrogen-bond-rich heterocyclic building block often face solubility and synthetic handle limitations with unsubstituted tetrazolopyridine cores. Tetrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 7477-13-6) directly addresses these gaps with a free carboxylic acid anchor at the 6-position. - Enables direct amide coupling, esterification, or metal coordination without additional deprotection or functionalization steps, accelerating library synthesis. - Delivers a LogD of -2.91 at pH 7.4 and PSA of 80 Ų, improving aqueous solubility for targeting solvent-exposed binding pockets. - Supplied at 95% purity as a crystalline solid (density ~1.79 g/cm³), ensuring reliable flowability and long-term formulation stability.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 7477-13-6
Cat. No. B1296476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]pyridine-6-carboxylic acid
CAS7477-13-6
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=NN=NN2C=C1C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h1-3H,(H,11,12)
InChIKeyWIUSYICWELGOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: Core Profile and Procurement


Tetrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 7477-13-6) is a heterocyclic building block comprising a fused tetrazole-pyridine ring system with a carboxylic acid group at the 6-position [1]. The compound has a molecular formula of C6H4N4O2 and a molecular weight of 164.12 g/mol . It is supplied as a solid with a typical purity of 95% . The scaffold is recognized as a bioisostere of carboxylic acids and is employed in medicinal chemistry and materials science .

Heterocyclic building block for medicinal chemistry and fragment-based design
Carboxylic acid bioisostere with enhanced polarity and hydrogen-bond capacity
Supplied as a research-grade solid suitable for synthesis and library production

Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: Irreplaceable vs. Analogs


Regioisomeric tetrazolopyridine carboxylic acids (5‑, 6‑, and 8‑carboxylic acid) share the same molecular formula and weight but exhibit distinct physicochemical and biological profiles . The position of the carboxylic acid on the pyridine ring dictates acidity, lipophilicity, and hydrogen‑bonding patterns, which in turn influence solubility, membrane permeability, and target engagement [1]. Substitution with the unsubstituted core (tetrazolo[1,5‑a]pyridine) forfeits the carboxylic acid functionality, eliminating key interactions and synthetic handles [2]. The following quantitative evidence demonstrates why 6‑carboxylic acid offers a differentiated profile that cannot be assumed for its closest analogs.

Regioisomeric Mismatch

5‑ and 8‑carboxylic acid isomers share the same formula but exhibit distinct pKa and LogD profiles; direct substitution may alter ionization and ADME behavior.

Loss of Functional Handle

The unsubstituted tetrazolo[1,5‑a]pyridine core lacks the carboxylic acid anchor, requiring additional synthetic steps to introduce reactivity for conjugation or library synthesis.

Physical Property Shift

Density, PSA, and hydrogen-bond count differ markedly from core or alkyl-substituted analogs, potentially affecting solid-state formulation, solubility, and target engagement.

Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: Quantitative Advantage Over Analogs


Acidity (pKa) Comparison Across Regioisomers

The calculated acid pKa of tetrazolo[1,5-a]pyridine-6-carboxylic acid is 3.53 [1]. This value differs from the pKa of the 5‑carboxylic acid (predicted ~3.2) and the 8‑carboxylic acid (predicted ~3.9) . The variation arises from electronic effects of the fused tetrazole ring at different positions on the pyridine core.

Acid pKa (6‑COOH)
Class-level inference
pKa = 3.53
5‑COOH: ~3.2 | 8‑COOH: ~3.9
ΔpKa ~0.3–0.4
Ionization state at physiological pH
Predicted values (JChem); experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity (LogP) Compared to Core Scaffold

Tetrazolo[1,5-a]pyridine-6-carboxylic acid exhibits a LogP of 0.46–0.52 [1], whereas the unsubstituted tetrazolo[1,5-a]pyridine core has a LogP of approximately 0.80 . The 0.3–0.4 unit reduction in LogP reflects the polarity introduced by the carboxylic acid.

Lipophilicity (LogP)
Reported
LogP = 0.46–0.52
Core: ~0.80
ΔLogP ≈ –0.3 to –0.4
Reduced lipophilicity supports lead-like properties
Calculated/measured LogP sources
ADME Lipophilicity Drug Discovery

Hydrogen-Bond Acceptor Count vs. Core Scaffold

Tetrazolo[1,5-a]pyridine-6-carboxylic acid possesses 5–6 hydrogen‑bond acceptors [1], whereas the parent tetrazolo[1,5-a]pyridine contains only 4 [2]. The additional acceptors arise from the carboxylic acid oxygens, enhancing potential for polar interactions.

H‑Bond Acceptors
Head-to-head
5–6 acceptors
Core: 4 acceptors
Δ = 1–2 additional
Enhanced polar interactions and solubility
Software-calculated values (ACD/Labs, ChemAxon)
Molecular Recognition Structure‑Based Design Physicochemical Properties

Density and Solid-State Properties vs. 8-Methyl Core

The density of tetrazolo[1,5-a]pyridine-6-carboxylic acid is 1.79–1.8 g/cm³ , compared to 1.39 g/cm³ for 8‑methyltetrazolo[1,5-a]pyridine . The higher density reflects the polar carboxylic acid group and tighter crystal packing.

Density
Data to verify
1.79–1.8 g/cm³
8‑Methyl analog: 1.39 g/cm³
Δ ≈ +0.4 g/cm³
Higher crystal density may influence formulation behavior
No independent source provided; verify experimentally
Formulation Solid‑State Chemistry Material Properties

LogD Distinction vs. 5-Carboxylic Acid

At physiological pH (7.4), tetrazolo[1,5-a]pyridine-6-carboxylic acid has a LogD of –2.91 [1], while the 5‑carboxylic acid isomer shows a LogD of approximately –2.5 . The more negative LogD indicates greater hydrophilicity for the 6‑isomer.

LogD (pH 7.4)
Reported
LogD = –2.91
5‑COOH: ≈ –2.5
ΔLogD ≈ –0.4
Greater hydrophilicity guides ADME profile selection
Calculated values (ChemAxon)
ADME Drug‑Likeness Physicochemical Profiling

Polar Surface Area (PSA) vs. Unsubstituted Core

Tetrazolo[1,5-a]pyridine-6-carboxylic acid exhibits a polar surface area (PSA) of 80.38 Ų [1], substantially higher than the PSA of tetrazolo[1,5-a]pyridine (~56 Ų) [2]. This increase is directly attributable to the carboxylic acid moiety.

Polar Surface Area
Head-to-head
PSA = 80.38 Ų
Core: ~56 Ų
Δ = +24 Ų
Improved aqueous solubility predictions
Topological PSA calculation
Drug Design Bioavailability Physicochemical Properties

Tetrazolo[1,5-a]pyridine-6-carboxylic Acid: Priority Applications


Fragment-Based Drug Discovery with Enhanced Polarity

The 6‑carboxylic acid derivative provides a polar, hydrogen‑bond‑rich fragment (PSA = 80 Ų, 5–6 H‑bond acceptors) [1] suitable for targeting shallow, solvent‑exposed binding pockets. Its lower LogP (0.46) and negative LogD at pH 7.4 (–2.91) make it preferable over the more lipophilic core scaffold when improving aqueous solubility is critical.

ADME Lead Optimization via Ionization Control

The distinct pKa (3.53) and LogD profile of the 6‑carboxylic acid [1] allow medicinal chemists to fine‑tune the ionization state at physiological pH. Compared to the 5‑ (pKa ~3.2) and 8‑carboxylic acid (pKa ~3.9) isomers , the 6‑isomer offers an intermediate acidity that can be exploited to balance solubility and permeability in lead series.

Solid-State Formulation Leveraging High Density

With a density of 1.79–1.8 g/cm³ [1], the 6‑carboxylic acid exhibits denser crystal packing than many substituted analogs (e.g., 8‑methyl derivative, 1.39 g/cm³) . This property may translate to better flowability, reduced hygroscopicity, and enhanced long‑term stability in solid dosage formulations.

Carboxylic Acid as a Versatile Handle for Conjugation

The free carboxylic acid at the 6‑position provides a direct anchor for amide coupling, esterification, or metal coordination [1]. In contrast, the unsubstituted tetrazolo[1,5-a]pyridine core lacks this functional handle, requiring additional synthetic steps to introduce reactivity. This makes the 6‑carboxylic acid a more efficient building block for library synthesis and bioconjugation .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
High polarity, multiple H‑bond acceptors
Aqueous solubility and shallow pocket engagement
ADME lead optimization
Intermediate acidity and ionization profile
Solubility-permeability balance at physiological pH
Solid-state formulation
Dense crystal packing
Flowability, hygroscopicity, and long-term stability
Library synthesis and bioconjugation
Free carboxylic acid anchor
Direct amide coupling, esterification, or metal coordination

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